molecular formula C8H4F4O2 B2621691 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid CAS No. 1339147-37-3

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B2621691
CAS No.: 1339147-37-3
M. Wt: 208.112
InChI Key: BDQSGGPBZVNPRY-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid typically involves the use of fluorinated reagents. One common method is the reaction of 2,4-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The acetic acid moiety can be oxidized to form corresponding carboxylates or reduced to alcohols under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity and specificity of the compound to its targets, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms on both the phenyl ring and the acetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where fluorinated compounds are desired.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQSGGPBZVNPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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